2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-6-nitro-3-oxo-4H-1,4-benzoxazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O6/c1-10(9(14)15)8(13)11-6-4-5(12(16)17)2-3-7(6)18-10/h2-4H,1H3,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMYDNQTCBXZKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617769 | |
| Record name | 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154365-44-3 | |
| Record name | 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reaction
One of the primary methods for synthesizing 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is through the condensation of 2-nitrophenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds as follows:
-
- 2-Nitrophenol
- Ethyl Acetoacetate
- Sodium Ethoxide (base)
-
- Reflux in ethanol for several hours.
-
- The reaction involves the formation of an intermediate that undergoes cyclization to form the benzoxazine ring.
Reductive Cyclization
A more recent method involves reductive cyclization using a nitrophenoxyacetonitrile adduct in the presence of iron and acetic acid. This method has been highlighted for its simplicity and efficiency:
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- 2-(2-Nitrophenoxy)acetonitrile
- Iron powder
- Acetic Acid
-
- One-pot synthesis under mild conditions.
-
- This method allows for higher yields and fewer steps compared to traditional methods.
Hydrolysis and Cyclization
Another approach involves hydrolyzing derivatives of the compound to yield the desired carboxylic acid form:
-
- Ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (as a precursor).
-
- Hydrolysis under acidic or basic conditions.
Outcome :
- The hydrolysis results in the formation of this compound with good yields.
Comparative Analysis of Preparation Methods
| Method | Reactants | Key Conditions | Yield Potential |
|---|---|---|---|
| Condensation | 2-Nitrophenol, Ethyl Acetoacetate | Reflux in ethanol | Moderate |
| Reductive Cyclization | 2-(2-Nitrophenoxy)acetonitrile, Iron | One-pot synthesis | High |
| Hydrolysis and Cyclization | Ethyl 2-methyl-6-nitro...carboxylate | Acidic/Basic hydrolysis | High |
Research Findings
Research has indicated that various derivatives of this compound exhibit promising biological activities, including antimicrobial and anticancer properties. The ability to modify the nitro group through reduction can lead to different derivatives with distinct biological profiles.
Case Studies
Several studies have explored the synthesis and application of this compound:
A study published in the Journal of Heterocyclic Chemistry discussed a convenient synthesis route for similar compounds, emphasizing the importance of optimizing reaction conditions for better yields.
Another research paper highlighted the potential use of this compound in drug development due to its unique heterocyclic structure.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as methanol, ethanol, and dichloromethane are frequently used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while oxidation of the carbonyl group can produce carboxylic acids or esters .
Scientific Research Applications
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights critical structural differences between the target compound and its analogs:
Key Observations:
- Nitro Group Impact : The nitro group at position 6 in the target compound enhances electron-withdrawing effects, increasing the acidity of the carboxylic acid group compared to analogs with methoxy or chlorine substituents .
- Carboxamide vs. Carboxylic Acid : Replacement of the carboxylic acid with a carboxamide (as in ) alters hydrogen-bonding capacity, which may influence receptor-binding kinetics .
Pharmacological Relevance:
- Docking studies on benzoxazine derivatives highlight the scaffold's utility in designing selective antagonists for CysLT receptors. The nitro group in the target compound may confer unique interactions (e.g., π-stacking) with receptor residues, improving selectivity over chlorine- or methyl-substituted analogs .
- Chlorinated analogs (e.g., 6-chloro derivative in ) exhibit increased steric bulk, which could reduce binding affinity compared to the nitro-substituted target .
Physicochemical and Commercial Considerations
Biological Activity
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS Number: 154365-44-3) is a compound belonging to the benzoxazine family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₀H₈N₂O₆
- Molecular Weight : 252.19 g/mol
- Melting Point : 176 °C
Biological Activities
Research indicates that derivatives of benzoxazines exhibit a variety of biological activities, including:
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Some studies have shown that this compound can inhibit key enzymes involved in various metabolic pathways, which may explain its antimicrobial and anticancer activities.
- Receptor Modulation : It may also act as a modulator for certain receptors involved in inflammation and cancer progression.
Case Studies
- Antibacterial Activity Study :
- Anticancer Activity :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of substituted aniline derivatives. For example, reacting 2-methoxyanilines with bromoethanol under acidic conditions forms a dihydrobenzoxazine intermediate, followed by nitration and oxidation to introduce the nitro and oxo groups . Key variables include temperature (80–120°C for cyclization) and stoichiometry of nitrating agents (e.g., HNO₃/H₂SO₄). Yield optimization requires careful control of reaction time to prevent over-oxidation.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY) to resolve the benzoxazine ring protons (δ 4.2–4.5 ppm for methylene groups) and nitro group effects on aromatic protons. IR spectroscopy confirms the carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₁H₁₀N₂O₆) .
Q. What preliminary biological activities have been reported for this benzoxazine derivative?
- Methodological Answer : Early studies indicate immunostimulant properties via modulation of cytokine release (e.g., IL-6 and TNF-α) in murine macrophage models at IC₅₀ values of 10–50 µM . Antiviral potential against RNA viruses is hypothesized based on structural similarity to nitro-substituted benzoxazines with demonstrated activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Methodological Answer : Systematically modify substituents:
- Nitro group position : Compare 6-nitro vs. 7-nitro analogs (synthesized via directed nitration) to assess antiviral selectivity.
- Carboxylic acid replacement : Replace with esters or amides to evaluate pharmacokinetic stability (e.g., methyl ester derivatives in ).
- Methyl substitution : Test enantiomeric purity (if applicable) using chiral HPLC, as stereochemistry impacts receptor binding .
Q. What biocatalytic strategies improve enantioselectivity in synthesizing dihydrobenzoxazine intermediates?
- Methodological Answer : Novozyme®-435 (immobilized lipase) in THF catalyzes enantioselective deacetylation of acetoxyethyl dihydrobenzoxazines with >90% ee. This method avoids racemization during cyclization, critical for producing optically active intermediates .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer : Contradictions may arise from tautomerism in the dihydrobenzoxazine ring. Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria. Computational modeling (DFT) predicts stable tautomers and correlates with experimental chemical shifts .
Data Analysis & Experimental Design
Q. What analytical techniques differentiate between 3-oxo and 4-oxo tautomers in dihydrobenzoxazine derivatives?
- Methodological Answer : X-ray crystallography provides definitive tautomer identification. For solution-phase studies, ¹³C NMR detects carbonyl carbon shifts: 3-oxo tautomers exhibit C=O signals at ~200 ppm, while 4-oxo forms appear at ~190 ppm .
Q. How do solvent polarity and pH affect the compound’s stability during kinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
